Ethyl (2-ethoxyethenyl)phenylphosphinate
Description
Properties
CAS No. |
61753-16-0 |
|---|---|
Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
[ethoxy(2-ethoxyethenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12H17O3P/c1-3-14-10-11-16(13,15-4-2)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
PMFUBRQDFBLFBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CP(=O)(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Alkyl Phenylphosphinates in Selected Reactions
Ethyl (2,4,6-Trimethylbenzoyl)phenylphosphinate (ETPP)
ETPP is a structural analog where the ethoxy group is replaced with a 2,4,6-trimethylbenzoyl moiety. Key differences include:
- Application as Photoinitiator: ETPP accelerates photopolymerization in polysilazane-based ceramics, outperforming camphorquinone in reaction speed .
- UV Absorption : Unlike Ethyl phenylphosphinate, ETPP derivatives like Ethyl Trimethylbenzoyl Phenylphosphinate (ETMBPP) are used in cosmetics as UV absorbers, though they may cause skin irritation .
Reactivity in Organic Reactions
Cross-Coupling Reactions
Ethyl phenylphosphinate participates in Ni-catalyzed C–P cross-couplings with phenylboronic acid (73% yield) . Comparatively, dialkylphosphine oxides (e.g., 2p, 2q) show sluggish reactivity under similar conditions, highlighting the superior electrophilicity of ethyl phenylphosphinate’s P–H bond .
Stereoselective Additions
In nucleophilic additions to chiral imines, Ethyl phenylphosphinate exhibits high diastereoselectivity (S-configuration at Cα) due to 1,3-allylic strain . Enzymatic resolutions of α-hydroxyphosphinates (e.g., Ethyl (1-hydroxyethyl)phenylphosphinate) further demonstrate its utility in asymmetric synthesis .
Catalytic Reusability
Ethyl phenylphosphinate-derived catalysts (e.g., Cu-based systems) show robust reusability in alkyne reactions, maintaining efficiency over multiple cycles (Table 4 in ).
Polymer-Derived Ceramics
ETPP’s role in photopolymerization-assisted pore tailoring highlights its niche over Ethyl phenylphosphinate, which lacks photoinitiator properties .
Q & A
Q. What are the established synthetic routes for Ethyl (2-ethoxyethenyl)phenylphosphinate, and how do reaction conditions influence yield?
- Methodological Answer : Ethyl phenylphosphinate derivatives are synthesized via palladium-catalyzed addition reactions. For example, Ethyl phenylphosphinate (PhPH(=O)OEt) is prepared by reacting phosphinic acid with ethyl chloroformate in the presence of pyridine . Palladium catalysts, such as Pd₂(dba)₃ with ligands like 1,2-bis(diphenylphosphino)ethane, enable regioselective Markovnikov addition to terminal alkynes in toluene. Solvent choice (e.g., ethanol vs. toluene) and ligand selection (e.g., tri-tert-butylphosphine) critically reverse regioselectivity . Key steps:
Optimize ligand-to-metal ratios (e.g., 2 mol% ligand, 1 mol% Pd₂(dba)₃).
Control solvent polarity to stabilize transition states.
Q. How is the purity and structural integrity of this compound verified in experimental settings?
- Methodological Answer : Post-synthesis characterization employs:
- Thin-layer chromatography (TLC) on silica gel plates with UV visualization to confirm product mobility .
- NMR spectroscopy (¹H, ¹³C, ³¹P) to verify phosphinate group integration and absence of byproducts.
- ICP-OES analysis for catalyst residue quantification (e.g., copper content in Cu(II)-4Å sieve catalysts) .
Example: No product formation was detected in control experiments lacking Cu(II)-4Å catalysts, confirming catalytic necessity .
Advanced Research Questions
Q. What methodologies are employed to analyze contradictory regioselectivity outcomes in palladium-catalyzed additions involving Ethyl phenylphosphinate?
- Methodological Answer : Regioselectivity (Markovnikov vs. anti-Markovnikov) is ligand- and solvent-dependent:
- Ligand effects : Bulky ligands (e.g., tri-tert-butylphosphine) favor anti-Markovnikov addition by sterically hindering alkyne coordination.
- Solvent effects : Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates, reversing selectivity .
Experimental design:
Compare Pd/ligand systems (e.g., Pd₂(dba)₃ with 1,2-bis(diphenylphosphino)ethane vs. tri-tert-butylphosphine).
Use deuterated solvents to probe polarity impacts via kinetic isotope effects.
Q. How does the Cu(II)-4Å molecular sieve catalyst maintain activity over multiple reaction cycles in H-phosphinate additions?
- Methodological Answer : The Cu(II)-4Å catalyst exhibits reusability due to:
- Surface dispersion : Cu(II) ions are anchored on the molecular sieve, minimizing leaching.
- Regeneration protocol : Post-reaction washing with ethyl acetate and drying at 120°C restores activity .
Data Table : Catalyst Reusability in Ethyl Phenylphosphinate Reactions
| Cycle | Yield of 3a (%) | Cu Content (ICP-OES) |
|---|---|---|
| 1 | 52 | Baseline |
| 2 | 52 | No significant change |
| 3 | 49 | No significant change |
Q. What enzymatic strategies enable kinetic resolution of Ethyl (1-hydroxyalkyl)phenylphosphinate diastereomers?
- Methodological Answer : Lipases (e.g., from Candida cylindracea or Pseudomonas cepacia) resolve diastereomers via transesterification or hydrolysis:
Substrate design : Introduce chiral centers via α-hydroxyalkyl groups (e.g., ethyl (1-hydroxyethyl)phenylphosphinate).
Reaction optimization : Use vinyl butyrate as an acyl donor in non-polar solvents to enhance enantioselectivity .
Example: Lipase-catalyzed hydrolysis of ethyl (1-tert-butoxyphenyl)phenylphosphinate achieved >90% enantiomeric excess .
Application-Oriented Questions
Q. What role does Ethyl phenylphosphinate derivatives play in photoinitiated polymerization processes?
- Methodological Answer : Derivatives like Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate act as photoinitiators in UV-cured polymers:
- Mechanism : Generate radicals under UV light to initiate cross-linking in vanillin acrylate-based polymers .
- Optimization : Use 0.5–4.0% w/w initiator in coatings for graphic arts or plastics, achieving >77% insoluble polymer yields post-Soxhlet extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
